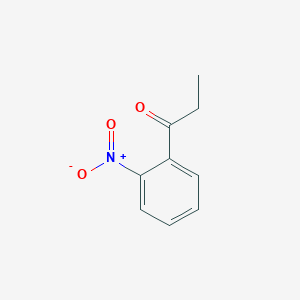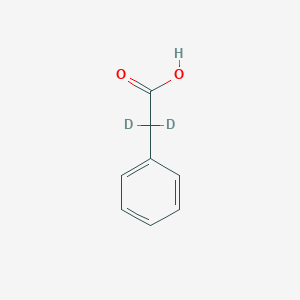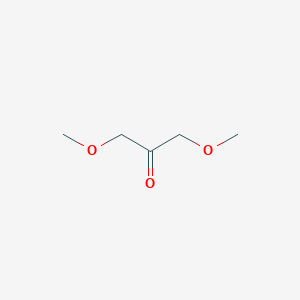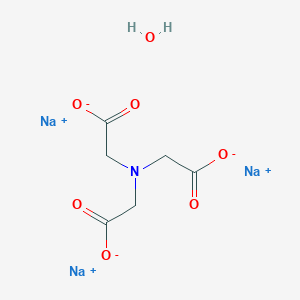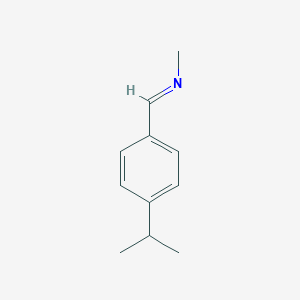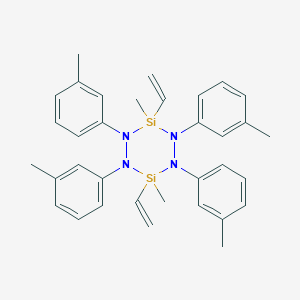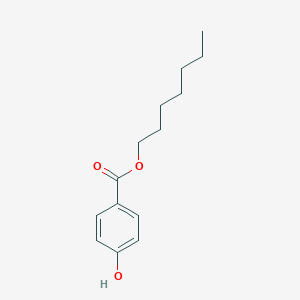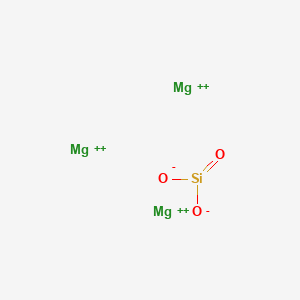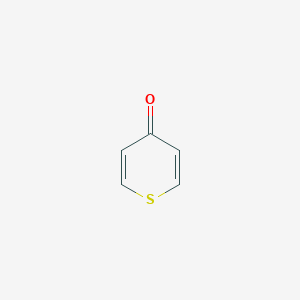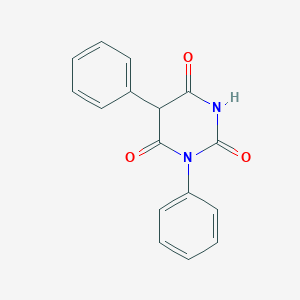
1,5-Diphenylbarbituric acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,5-Diphenylbarbituric acid, also known as barbital, is a chemical compound that belongs to the class of barbiturates. It was first synthesized in 1902 by German chemist Emil Fischer. Barbiturates are a group of drugs that act as central nervous system (CNS) depressants and have been used as sedatives, hypnotics, and anticonvulsants. 1,5-Diphenylbarbituric acid is a white crystalline powder that is soluble in water and ethanol.
作用机制
The mechanism of action of 1,5-Diphenylbarbituric acid involves its binding to the GABA-A receptor in the CNS. This results in the enhancement of the inhibitory effects of GABA, which leads to the suppression of neuronal activity and the induction of sedation and hypnosis. The exact mechanism of action of barbiturates is still not fully understood, but it is believed to involve their interaction with multiple sites on the GABA-A receptor.
生化和生理效应
The biochemical and physiological effects of 1,5-Diphenylbarbituric acid include sedation, hypnosis, and anticonvulsant activity. It has also been shown to have analgesic and anxiolytic effects. However, the use of barbiturates has been associated with a number of adverse effects, including respiratory depression, dependence, and addiction.
实验室实验的优点和局限性
1,5-Diphenylbarbituric acid has several advantages for use in lab experiments. It is a well-characterized compound that is readily available and relatively inexpensive. It also has a well-established mechanism of action and pharmacological profile, which makes it a useful model compound for studying the effects of barbiturates. However, the use of barbiturates in lab experiments is limited by their potential for toxicity and adverse effects, as well as their potential for abuse and addiction.
未来方向
There are several future directions for research on 1,5-Diphenylbarbituric acid and other barbiturates. One area of research is the development of new barbiturate derivatives with improved pharmacological properties, such as increased selectivity, efficacy, and safety. Another area of research is the identification of new targets for barbiturate action, which could lead to the development of new therapeutic applications. Additionally, research on the neurobiology of barbiturates could provide insights into the mechanisms of CNS depression and the development of tolerance and dependence.
合成方法
The synthesis of 1,5-Diphenylbarbituric acid involves the reaction of urea, malonic acid, and benzaldehyde in the presence of a base catalyst. The reaction proceeds through a series of steps, including condensation, cyclization, and decarboxylation. The yield of the reaction can be improved by optimizing the reaction conditions, such as the temperature, pH, and reaction time.
科学研究应用
1,5-Diphenylbarbituric acid has been widely used in scientific research as a model compound for studying the mechanism of action of barbiturates. It has been used in studies of the CNS depressant effects of barbiturates, as well as their interactions with other drugs. It has also been used in studies of the structure-activity relationship of barbiturates, which has led to the development of new barbiturate derivatives with improved pharmacological properties.
属性
CAS 编号 |
19011-66-6 |
|---|---|
产品名称 |
1,5-Diphenylbarbituric acid |
分子式 |
C16H12N2O3 |
分子量 |
280.28 g/mol |
IUPAC 名称 |
1,5-diphenyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C16H12N2O3/c19-14-13(11-7-3-1-4-8-11)15(20)18(16(21)17-14)12-9-5-2-6-10-12/h1-10,13H,(H,17,19,21) |
InChI 键 |
WMRDYTQKCWQUCE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2C(=O)NC(=O)N(C2=O)C3=CC=CC=C3 |
规范 SMILES |
C1=CC=C(C=C1)C2C(=O)NC(=O)N(C2=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



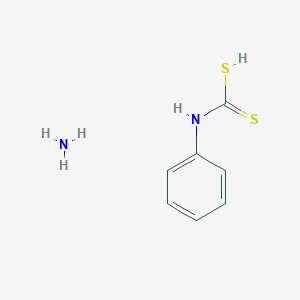
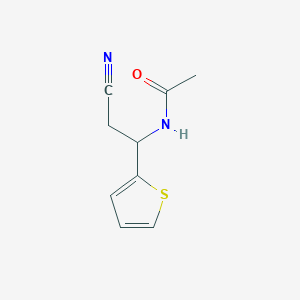
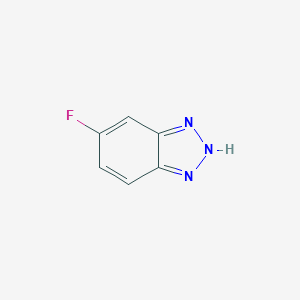
methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, inner salt](/img/structure/B92432.png)

